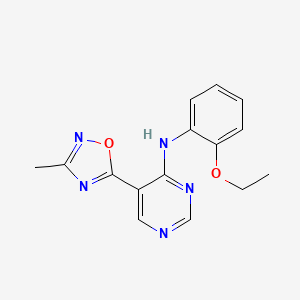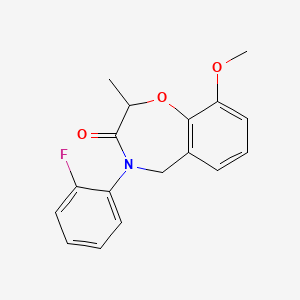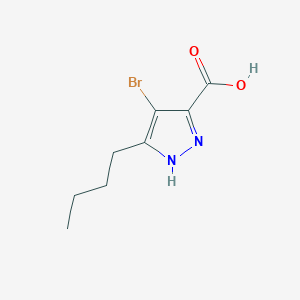![molecular formula C18H22N4OS B2652870 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 162661-17-8](/img/structure/B2652870.png)
2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolo-triazole derivative that has shown promising results in scientific research, particularly in the areas of medicinal chemistry and drug discovery.
Scientific Research Applications
Piperidine Derivatives in Pharmaceutical Applications
Scientific Field
Pharmaceutical Industry
Application Summary
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Methods of Application
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results or Outcomes
More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Piperidine Derivatives in Anticancer Research
Scientific Field
Oncology
Application Summary
Piperidine derivatives have been found to have potential anticancer properties . They are being utilized in different ways as anticancer agents .
Methods of Application
The specific methods of application can vary widely depending on the specific derivative and the type of cancer being treated. Typically, these compounds are administered as part of a pharmaceutical regimen, often in combination with other treatments .
Results or Outcomes
While the specific outcomes can vary, research has shown that piperidine derivatives can have a significant impact on the growth and proliferation of cancer cells .
Piperidine Derivatives in Antiviral Research
Scientific Field
Virology
Application Summary
Piperidine derivatives have been found to have potential antiviral properties . They are being utilized in different ways as antiviral agents .
Methods of Application
The specific methods of application can vary widely depending on the specific derivative and the type of virus being treated. Typically, these compounds are administered as part of a pharmaceutical regimen, often in combination with other treatments .
Results or Outcomes
While the specific outcomes can vary, research has shown that piperidine derivatives can have a significant impact on the replication and spread of viruses .
properties
IUPAC Name |
2-methyl-5-[(4-methylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-12-6-8-14(9-7-12)15(21-10-4-3-5-11-21)16-17(23)22-18(24-16)19-13(2)20-22/h6-9,15,23H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOINFQRIAUZIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2652791.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)
![3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol, Mixture of diastereomers](/img/structure/B2652796.png)
![7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2652797.png)



![{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol](/img/structure/B2652806.png)
![4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2652808.png)

